8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the reaction of 8-Methyl-1,2,3,4-tetrahydroquinoline with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent for template-directed meta-C-H activation.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the quinoline core can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another member of the quinoline family with similar structural features.
8-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound without the sulfonamide group.
Uniqueness
8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is unique due to the presence of both the quinoline core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14) |
InChI Key |
UOBRTEDYIYJVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)N)CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.